Tert-butyl (1R,6S)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
Description
Chemical Structure: This compound features a bicyclo[4.1.0]heptane core with two nitrogen atoms at positions 2 and 5, and a tert-butyl carboxylate group at position 2. Its IUPAC name reflects the stereochemistry (1R,6S) and bicyclic framework.
Key Properties:
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl (1R,6S)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-11-7-6-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
MALCQJIQWIWGOV-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Bicyclic Ring Systems
Bicyclo[2.2.1]heptane Derivatives
- Example : tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 134003-84-2)
- Structural Difference : The smaller bicyclo[2.2.1]heptane ring increases ring strain and alters nitrogen positioning.
- Impact : Enhanced rigidity may improve binding affinity in receptor-targeted drug designs.
Bicyclo[2.2.2]octane Derivatives
- Example : tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 1240782-81-3)
- Structural Difference : The expanded bicyclo[2.2.2]octane system provides a larger cavity.
- Impact : Increased solubility due to reduced steric hindrance, making it suitable for aqueous-phase reactions.
Bicyclo[3.1.0]hexane Derivatives
- Example: tert-Butyl rel-(1R,5S,6r)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 2095504-44-0) Structural Difference: A smaller bicyclo[3.1.0]hexane core with an amino substituent.
Substituent Modifications
Nitro/Amino Pyridyl Substituents
Benzyl Substituents
- Example : tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3)
- Structural Difference : A benzyl group at position 5 adds steric bulk.
- Impact : Improves lipid solubility for blood-brain barrier penetration in CNS drug candidates.
Hydroxymethyl Substituents
- Example: (1R,4R,6S)-tert-Butyl 6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 2836267-81-1) Structural Difference: A hydroxymethyl group at position 5. Impact: Introduces polarity, enhancing aqueous solubility for intravenous formulations.
Halogenated Derivatives
Fluorinated Analogs
Comparative Data Table
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl (1R,6S)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, and how do reaction conditions influence yield and stereochemical purity?
The synthesis typically involves multi-step routes, including bicyclic framework formation followed by functionalization. For example, cyclopropane ring closure via intramolecular alkylation or [2+1] cycloaddition is critical. A common approach uses tert-butyl chloroformate to introduce the carboxylate group under basic conditions (e.g., NaHCO₃ in THF/water) . Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis, with yields optimized by adjusting reaction time (24–48 hours) and temperature (0–25°C). Impurity profiles should be monitored via HPLC-MS, as overalkylation or epimerization can occur under prolonged heating .
Q. What spectroscopic and computational methods are most reliable for confirming the structure and stereochemistry of this bicyclic compound?
- NMR : ¹H and ¹³C NMR are essential for verifying the bicyclo[4.1.0]heptane core and tert-butyl group. Key signals include the tert-butyl singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), and cyclopropane protons as multiplet resonances between 1.8–2.5 ppm .
- X-ray crystallography : Resolves absolute stereochemistry (1R,6S) by analyzing the fused bicyclic system’s bond angles and torsion .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR shifts via Gaussian or ORCA software .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[4.1.0]heptane core influence its reactivity in pharmaceutical intermediate synthesis?
The (1R,6S) configuration imposes steric constraints that direct regioselectivity in cross-coupling reactions. For example, Suzuki-Miyaura couplings at the diazabicyclo nitrogen require palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to avoid ring-opening side reactions. The tert-butyl group enhances solubility in nonpolar solvents (e.g., toluene), enabling efficient Buchwald-Hartwig aminations . Comparative studies with epimeric analogs (e.g., 1S,6R) show reduced catalytic activity in asymmetric hydrogenation, highlighting the role of stereochemistry in transition-state stabilization .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in GLP-1 receptor modulation (e.g., EC₅₀ values) often arise from assay variability (e.g., cAMP vs. β-arrestin recruitment assays). To address this:
- Standardized protocols : Use HEK293 cells stably expressing human GLP-1R and measure cAMP via homogeneous time-resolved fluorescence (HTRF) .
- Metabolic stability assays : Compare half-lives in liver microsomes (human vs. rodent) to contextualize species-specific activity .
- Docking simulations : Map interactions between the bicyclic core and receptor residues (e.g., Tyr¹⁵²) using AutoDock Vina to rationalize potency differences .
Q. How can computational modeling guide the design of novel diazabicycloheptane-based enzyme inhibitors?
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (tert-butyl group) for target binding .
- MD simulations : Analyze stability of inhibitor-enzyme complexes (e.g., 100-ns trajectories in GROMACS) to prioritize derivatives with low RMSD fluctuations (<2 Å) .
- ADMET prediction : Use SwissADME to optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration in CNS targets .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
Q. Table 2. Comparative Biological Activity of Stereoisomers
| Stereoisomer | GLP-1R EC₅₀ (nM) | Metabolic Half-life (h, human) |
|---|---|---|
| (1R,6S) | 12 ± 2 | 3.5 |
| (1S,6R) | 48 ± 5 | 1.2 |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
